molecular formula C16H17F3N4O3S B2901532 3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 1171632-50-0

3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No. B2901532
CAS RN: 1171632-50-0
M. Wt: 402.39
InChI Key: UMSNRKYMKHRXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine in laboratory experiments is its unique chemical structure, which makes it an ideal candidate for studying the mechanism of action of certain enzymes. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.

Future Directions

There are many potential future directions for research on 3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine. One area of focus could be on further investigating the mechanism of action of this compound and identifying additional enzymes that it may be able to inhibit. Another potential direction for research could be on developing new synthetic methods for producing this compound, which could make it more accessible for use in scientific research. Additionally, future research could focus on exploring the potential therapeutic applications of this compound in the treatment of various diseases, including cancer.

Synthesis Methods

The synthesis method of 3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine involves a series of chemical reactions that result in the formation of the final compound. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound is typically synthesized using a multi-step process that involves the use of various reagents and solvents.

Scientific Research Applications

3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine has been investigated for its potential applications in scientific research. One of the main areas of research has been in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. Specifically, this compound has been investigated for its potential as an inhibitor of certain enzymes that are involved in various disease processes.

properties

IUPAC Name

3-methyl-6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3S/c1-12-2-7-15(21-20-12)22-8-10-23(11-9-22)27(24,25)14-5-3-13(4-6-14)26-16(17,18)19/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSNRKYMKHRXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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